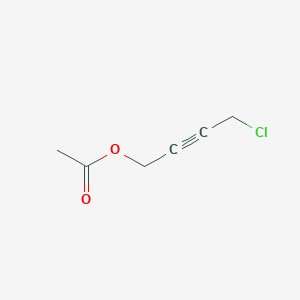

4-Chlorobut-2-yn-1-yl acetate

Descripción general

Descripción

4-Chlorobut-2-yn-1-yl acetate is an organic compound with the molecular formula C6H7ClO2. It is a derivative of butynyl acetate, where a chlorine atom is substituted at the fourth position of the butynyl chain. This compound is known for its reactivity due to the presence of both an acetylene group and a chlorine atom, making it a valuable intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chlorobut-2-yn-1-yl acetate can be synthesized through various methods. One common method involves the reaction of 4-chlorobut-2-yne-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:

4-Chlorobut-2-yne-1-ol+Acetic anhydride→4-Chlorobut-2-yn-1-yl acetate+Acetic acid

The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Análisis De Reacciones Químicas

Esterification and Coupling Reactions

The acetate moiety undergoes esterification and coupling reactions under mild conditions. For example:

-

EDC-mediated coupling with carboxylic acids (e.g., thiophene-2-carboxylic acid) forms substituted amides. This reaction proceeds via activation of the carboxylic acid with EDC, followed by nucleophilic attack by 4-chlorobut-2-yn-1-amine .

-

Ester interchange reactions with alcohols or phenols (e.g., 4-fluorobenzoic acid) in the presence of DMAP yield modified esters, as demonstrated in the synthesis of analogues 61 and 62 .

Key Data :

Alkylation and Nucleophilic Substitution

The chlorine atom participates in S<sub>N</sub>2 reactions with nucleophiles:

-

Reaction with amines (e.g., 2-bromo anilines) in ethyl methyl ketone/K<sub>2</sub>CO<sub>3</sub> yields secondary amines, which serve as precursors for radical cyclization .

-

Alkylation of alcohols (e.g., 4-chlorobut-2-yn-1-ol) under basic conditions generates ethers, as seen in the synthesis of pyrano-coumarin derivatives .

Key Data :

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Bromo aniline | K<sub>2</sub>CO<sub>3</sub>, NaI, reflux | Radical precursor 3 | 70–85% | |

| 4-Fluorobenzyl bromide | K<sub>2</sub>CO<sub>3</sub>, DMF | Propargylic ether 66 | 65% |

Claisen Rearrangement

Thermal treatment induces Claisen rearrangement , forming fused heterocycles:

-

Heating 3-((4-chlorobut-2-yn-1-yl)oxy)coumarin in chlorobenzene (reflux, 5 h) yields 1-(chloromethyl)pyrano[2,3-c]chromen-5(3H)-one (2 ) .

-

The reaction proceeds via a -sigmatropic shift, followed by cyclization to stabilize the keto intermediate.

Key Data :

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Coumarin derivative | Chlorobenzene, reflux | Pyrano-coumarin 2 | 75% |

Radical Cyclization

Radical-mediated cyclization with nBu<sub>3</sub>SnH/AIBN produces polycyclic heterocycles:

-

Precursors like 3a undergo 6-endo-trig cyclization in toluene (110°C), yielding coumarin-annulated products (e.g., 4a ) with high regioselectivity .

-

Mechanistic studies confirm trans-ring juncture formation (J = 14–15 Hz) .

Key Data :

| Radical Precursor | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3a | nBu<sub>3</sub>SnH, AIBN, toluene, 110°C | 4a (C<sub>18</sub>H<sub>14</sub>O<sub>3</sub>) | 82% |

Hydrohalogenation and Isomerization

The alkyne group exhibits limited tolerance for hydrohalogenation:

-

Attempts to synthesize Z-alkene analogues (64 ) failed due to rapid isomerization to the E-isomer under acidic/basic conditions .

-

E-Alkene derivatives retain potency (IC<sub>50</sub> = 26 nM) compared to the alkyne (19 nM), confirming steric constraints in enzyme binding .

Key Data :

| Substrate | Reaction | Product | IC<sub>50</sub> | Source |

|---|---|---|---|---|

| Alkyne 61 | Hydrogenation | Alkane derivative | 600 nM | |

| Alkyne 64 | Isomerization | E-Alkene | 26 nM |

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Chlorobut-2-yn-1-yl acetate is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound's structure facilitates nucleophilic substitution reactions, leading to the formation of substituted butynyl acetates and other derivatives.

Key Reactions:

- Nucleophilic Substitution: Substituted butynyl acetates can be synthesized from this compound through nucleophilic attack on the chlorine atom.

- Hydrolysis: This compound can be hydrolyzed to yield 4-chlorobut-2-yn-1-ol.

- Oxidation: It can be oxidized to produce corresponding carbonyl compounds .

Material Science

In material science, this compound is employed in the preparation of polymers and advanced materials. Its unique reactivity allows for the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and protein modification due to its reactive acetylene group. It has been shown to interact with various biological molecules, which is crucial for understanding biochemical pathways.

Case Study 1: Synthesis of Coumarin Derivatives

A recent study demonstrated the use of 4-chlorobut-2-yn-1-yloxy derivatives in synthesizing coumarin-annulated polycyclic heterocycles. The compound was prepared from 3-hydroxycoumarin and 1,4-dichlorobut-2-yne, showcasing its utility in creating complex organic structures with potential pharmaceutical applications .

| Compound | Synthesis Method | Yield |

|---|---|---|

| Coumarin Derivative | Claisen Rearrangement | High |

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the enzyme inhibition properties of derivatives derived from 4-chlorobut-2-yn-1-yloxy compounds. The study highlighted how these compounds could selectively inhibit certain enzymes involved in cancer progression, suggesting their potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 4-chlorobut-2-yn-1-yl acetate involves its reactivity towards nucleophiles and electrophiles. The acetylene group can participate in cycloaddition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to modify biological molecules and materials, making it useful in various applications .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromobut-2-yn-1-yl acetate

- 4-Iodobut-2-yn-1-yl acetate

- 4-Chlorobut-2-yn-1-ol

Uniqueness

4-Chlorobut-2-yn-1-yl acetate is unique due to the presence of both an acetylene group and a chlorine atom, which confer distinct reactivity patterns. Compared to its bromine and iodine analogs, the chlorine derivative is more cost-effective and readily available. Additionally, the acetate group provides a convenient handle for further functionalization .

Actividad Biológica

4-Chlorobut-2-yn-1-yl acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound, with the molecular formula C₅H₇ClO₂, features a chlorinated alkyne structure. The presence of the acetoxy group enhances its reactivity and solubility in organic solvents, making it a versatile intermediate in organic synthesis.

Anticancer Properties

Research has indicated that compounds related to this compound exhibit significant anticancer activity. For example, derivatives synthesized from this compound have shown promising cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives achieved nanomolar levels of cytotoxicity, indicating their potential as effective anticancer agents .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 1a | HCT116 | 0.18 |

| 1b | MCF7 | 0.26 |

| 1c | A549 | 0.74 |

The above table summarizes the growth inhibition (GI50) values for various derivatives of this compound against different cancer cell lines, highlighting their potential utility in cancer therapy.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cell proliferation and survival pathways. Notably, it has been shown to inhibit cytosolic phospholipase A2 (cPLA2), which is crucial for the release of arachidonic acid and subsequent eicosanoid synthesis that mediates inflammatory responses .

Case Studies

Several studies have investigated the biological activity of this compound:

- Inhibition of cPLA2 : A study demonstrated that derivatives of this compound significantly inhibited cPLA2 activity, leading to reduced production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated microglial cells. This suggests potential applications in neuroinflammatory conditions .

- Antitumor Activity : Another research effort focused on synthesizing novel derivatives from this compound, which were tested against various tumor cell lines. The results showed that these compounds not only inhibited tumor growth but also induced apoptosis in cancer cells through caspase activation pathways .

Propiedades

IUPAC Name |

4-chlorobut-2-ynyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c1-6(8)9-5-3-2-4-7/h4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWWMYRTNPCIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC#CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34452-25-0 | |

| Record name | 4-chlorobut-2-yn-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.